molecular formula C7H9NO6S2 B1266782 2-Amino-5-methylbenzene-1,4-disulfonic acid CAS No. 26585-57-9

2-Amino-5-methylbenzene-1,4-disulfonic acid

Cat. No. B1266782
CAS RN: 26585-57-9
M. Wt: 267.3 g/mol
InChI Key: YYRVBCBZQPTVEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-Amino-5-methylbenzene-1,4-disulfonic acid often involves complex reactions where factors like pH and temperature play crucial roles. For instance, the formation of 5-amino-2-formylbenzene sulfonic acid during the reduction of 4,4′-dinitrostilbene-2,2′-disulfonic acid by Zero-Valent Iron highlights the intricate balance of conditions necessary for such chemical processes (Fan et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Amino-5-methylbenzene-1,4-disulfonic acid showcases the role of sulfonic and amino groups in creating a versatile chemical backbone that can participate in various bonding and reaction mechanisms. For example, the structural analysis of Ca(II) complex with salicylaldehyde-4-aminobenzene sulfonic acid reveals a complex coordination environment, indicative of the multifunctional nature of such compounds (Xi, 2007).

Chemical Reactions and Properties

The chemical reactions and properties of 2-Amino-5-methylbenzene-1,4-disulfonic acid derivatives are characterized by their reactivity towards various agents. The reaction dynamics, such as the formation of sulfonation products from 1,2-dihydroxybenzene in concentrated sulfuric acid, highlight the compound's reactive nature and its potential for forming a wide range of derivatives, which can be significantly influenced by the reaction conditions (Cerfontain et al., 2010).

Physical Properties Analysis

The physical properties of 2-Amino-5-methylbenzene-1,4-disulfonic acid and its derivatives, such as solubility, crystalline structure, and proton conductivity, are critical for its application in various fields, including materials science. For instance, novel sulfonated polyimides synthesized from diamine monomers like 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid exhibit remarkable proton conductivities and water stability, making them suitable for fuel cell applications (Guo et al., 2002).

Chemical Properties Analysis

The chemical properties of 2-Amino-5-methylbenzene-1,4-disulfonic acid derivatives, such as their reactivity towards nucleophilic substitution reactions, are foundational to understanding their applications in synthesis and manufacturing. Studies on compounds like 5-sulfamoylorthanilic acids demonstrate the varied reactivity of sulfonamide series, which can lead to the discovery of substances with significant biological or industrial utility (Sturm et al., 1983).

Scientific Research Applications

Mechanistic Insights in Chemical Reactions

  • Formation as a By-product : 2-Amino-5-methylbenzene-1,4-disulfonic acid has been identified as a by-product in the reduction of 4,4′-dinitrostilbene-2,2′-disulfonic acid by Zero-Valent Iron. Factors such as pH and temperature significantly influence its formation. Optimized conditions can yield products with high purity (Fan, Zhang, Zhang, & Du, 2007).

Chemical Modifications and Applications

  • Modification of Membrane Proteins : Sulfonic acids, including compounds similar to 2-Amino-5-methylbenzene-1,4-disulfonic acid, can inhibit anion exchange in human red blood cells. This suggests potential applications in controlling membrane permeability and studying membrane protein functions (Zaki, Fasold, Schuhmann, & Passow, 1975).

Reaction Dynamics and Protodesulfonation

  • Disulfonic Acid Reactions : Studies have shown that certain disulfonic acids undergo reactions like protodesulfonation and intramolecular disulfonic anhydride formation, indicating possible applications in synthetic chemistry and material sciences (Koeberg-Telder & Cerfontain, 1982).

Antibacterial Applications

  • Antibacterial Activity of Derivatives : The derivatives of sulfonic acids, structurally related to 2-Amino-5-methylbenzene-1,4-disulfonic acid, have demonstrated antimicrobial activity, suggesting their potential as antibacterial agents (El-Sayed, 2006).

Environmental and Analytical Chemistry Applications

  • Analytical Detection of Antibiotics : Antibodies raised against compounds structurally related to 2-Amino-5-methylbenzene-1,4-disulfonic acid have been used in enzyme-linked immunosorbent assays (ELISAs) for detecting sulfonamide antibiotics in milk samples, indicating its utility in analytical and environmental chemistry (Adrián et al., 2009).

Novel Material Synthesis

  • Synthesis of Nanofiltration Membranes : Research involving sulfonated aromatic diamine monomers, similar to 2-Amino-5-methylbenzene-1,4-disulfonic acid, has led to the development of novel thin-film composite nanofiltration membranes with improved water flux, beneficial for dye treatment and water purification (Liu et al., 2012).

Safety And Hazards

When handling “2-Amino-5-methylbenzene-1,4-disulfonic acid”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-amino-5-methylbenzene-1,4-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO6S2/c1-4-2-7(16(12,13)14)5(8)3-6(4)15(9,10)11/h2-3H,8H2,1H3,(H,9,10,11)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRVBCBZQPTVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067227
Record name 1,4-Benzenedisulfonic acid, 2-amino-5-methyl-
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Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methylbenzene-1,4-disulfonic acid

CAS RN

26585-57-9
Record name 2-Amino-5-methyl-1,4-benzenedisulfonic acid
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Record name 1,4-Benzenedisulfonic acid, 2-amino-5-methyl-
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Record name 1,4-Benzenedisulfonic acid, 2-amino-5-methyl-
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Record name 1,4-Benzenedisulfonic acid, 2-amino-5-methyl-
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Record name 4-methylaniline-2,5-disulphonic acid
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